Cas no 1503972-96-0 (2-methyl-N4-(thiophen-2-ylmethyl)pyrimidine-4,6-diamine)

2-methyl-N4-(thiophen-2-ylmethyl)pyrimidine-4,6-diamine 化学的及び物理的性質
名前と識別子
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- 4,6-Pyrimidinediamine, 2-methyl-N4-(2-thienylmethyl)-
- 2-methyl-n4-(thiophen-2-ylmethyl)pyrimidine-4,6-diamine
- 2-methyl-N4-(thiophen-2-ylmethyl)pyrimidine-4,6-diamine
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- インチ: 1S/C10H12N4S/c1-7-13-9(11)5-10(14-7)12-6-8-3-2-4-15-8/h2-5H,6H2,1H3,(H3,11,12,13,14)
- InChIKey: DXTPVDVBMPGKBD-UHFFFAOYSA-N
- ほほえんだ: C1(C)=NC(N)=CC(NCC2SC=CC=2)=N1
じっけんとくせい
- 密度みつど: 1.342±0.06 g/cm3(Predicted)
- ふってん: 420.8±40.0 °C(Predicted)
- 酸性度係数(pKa): 7.21±0.10(Predicted)
2-methyl-N4-(thiophen-2-ylmethyl)pyrimidine-4,6-diamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1967-4840-10g |
2-methyl-N4-(thiophen-2-ylmethyl)pyrimidine-4,6-diamine |
1503972-96-0 | 95%+ | 10g |
$1785.0 | 2023-09-06 | |
Life Chemicals | F1967-4840-0.25g |
2-methyl-N4-(thiophen-2-ylmethyl)pyrimidine-4,6-diamine |
1503972-96-0 | 95%+ | 0.25g |
$382.0 | 2023-09-06 | |
Life Chemicals | F1967-4840-2.5g |
2-methyl-N4-(thiophen-2-ylmethyl)pyrimidine-4,6-diamine |
1503972-96-0 | 95%+ | 2.5g |
$850.0 | 2023-09-06 | |
Life Chemicals | F1967-4840-5g |
2-methyl-N4-(thiophen-2-ylmethyl)pyrimidine-4,6-diamine |
1503972-96-0 | 95%+ | 5g |
$1275.0 | 2023-09-06 | |
TRC | M204736-500mg |
2-methyl-n4-(thiophen-2-ylmethyl)pyrimidine-4,6-diamine |
1503972-96-0 | 500mg |
$ 390.00 | 2022-06-04 | ||
Life Chemicals | F1967-4840-1g |
2-methyl-N4-(thiophen-2-ylmethyl)pyrimidine-4,6-diamine |
1503972-96-0 | 95%+ | 1g |
$425.0 | 2023-09-06 | |
Life Chemicals | F1967-4840-0.5g |
2-methyl-N4-(thiophen-2-ylmethyl)pyrimidine-4,6-diamine |
1503972-96-0 | 95%+ | 0.5g |
$403.0 | 2023-09-06 | |
TRC | M204736-100mg |
2-methyl-n4-(thiophen-2-ylmethyl)pyrimidine-4,6-diamine |
1503972-96-0 | 100mg |
$ 115.00 | 2022-06-04 | ||
TRC | M204736-1g |
2-methyl-n4-(thiophen-2-ylmethyl)pyrimidine-4,6-diamine |
1503972-96-0 | 1g |
$ 615.00 | 2022-06-04 |
2-methyl-N4-(thiophen-2-ylmethyl)pyrimidine-4,6-diamine 関連文献
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Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
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Sanjay Ghosh,Abdulaziz S. Alghunaim,Mohammed H. Al-mashhadani,Michal P. Krompiec,Megan Hallett,Igor F. Perepichka J. Mater. Chem. C, 2018,6, 3762-3773
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
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Fulin Yang,Pingping Zhao,Xing Hua,Wei Luo,Gongzhen Cheng,Wei Xing,Shengli Chen J. Mater. Chem. A, 2016,4, 16057-16063
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10. A capped trigonal prismatic cobalt(ii) complex as a structural archetype for single-ion magnets†Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
2-methyl-N4-(thiophen-2-ylmethyl)pyrimidine-4,6-diamineに関する追加情報
Introduction to 2-methyl-N4-(thiophen-2-ylmethyl)pyrimidine-4,6-diamine (CAS No. 1503972-96-0)
2-methyl-N4-(thiophen-2-ylmethyl)pyrimidine-4,6-diamine, a compound with the chemical formula C₁₁H₁₂N₄S, is a significant molecule in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its potential applications in drug development and its unique structural properties. The presence of a thiophene ring and methyl substituents enhances its reactivity and makes it a valuable candidate for further chemical modifications and biological studies.
The compound is identified by its CAS number, 1503972-96-0, which serves as a unique identifier in scientific literature and databases. This numbering system ensures that researchers can accurately reference and retrieve information about this specific chemical entity. The molecular structure of 2-methyl-N4-(thiophen-2-ylmethyl)pyrimidine-4,6-diamine consists of a pyrimidine core fused with a thiophene ring, which is a common motif in many bioactive molecules.
Recent advancements in pharmaceutical research have highlighted the importance of heterocyclic compounds in drug design. The pyrimidine scaffold is particularly notable for its role in the development of antiviral, anticancer, and antimicrobial agents. The incorporation of a thiophen-2-ylmethyl group into the pyrimidine structure introduces additional functional sites that can be exploited for medicinal chemistry applications.
One of the most compelling aspects of 2-methyl-N4-(thiophen-2-ylmethyl)pyrimidine-4,6-diamine is its potential as a precursor for more complex pharmacophores. Researchers have been exploring its reactivity towards various chemical transformations, including nucleophilic substitutions, metal-catalyzed cross-coupling reactions, and cyclization processes. These reactions can lead to the synthesis of novel derivatives with enhanced biological activity.
In the realm of biological activity, studies have indicated that derivatives of this compound may exhibit promising properties as kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. By targeting specific kinases, compounds like 2-methyl-N4-(thiophen-2-ylmethyl)pyrimidine-4,6-diamine could potentially modulate these pathways and offer therapeutic benefits.
The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The use of advanced synthetic techniques, such as palladium-catalyzed coupling reactions and transition-metal-mediated transformations, has been instrumental in achieving these goals. These methods not only improve efficiency but also allow for greater control over the stereochemistry of the final product.
Recent research has also focused on the computational modeling of 2-methyl-N4-(thiophen-2-ylmethyl)pyrimidine-4,6-diamine to predict its interactions with biological targets. Molecular docking studies have been particularly useful in identifying potential binding sites on proteins and understanding how the compound might exert its effects at the molecular level. These computational approaches complement experimental work by providing insights that would be difficult to obtain through traditional methods alone.
The pharmaceutical industry continues to invest in the development of new drugs based on heterocyclic structures due to their versatility and efficacy. 2-methyl-N4-(thiophen-2-ylmethyl)pyrimidine-4,6-diamine represents an exciting example of how modifications to existing molecular frameworks can lead to novel therapeutic agents. Its unique combination of structural features makes it a promising candidate for further investigation.
As research progresses, it is expected that more derivatives of this compound will be synthesized and evaluated for their biological activity. The potential applications span across various therapeutic areas, including oncology, immunology, and neurology. The continued exploration of its pharmacological properties will be crucial in determining its future role in medicine.
In conclusion, 2-methyl-N4-(thiophen-2-ylmethyl)pyrimidine-4,6-diamine (CAS No. 1503972-96-0) is a fascinating molecule with significant potential in pharmaceutical chemistry. Its unique structural features and reactivity make it an attractive candidate for drug development. With ongoing research efforts focused on both synthetic methodologies and biological evaluations, this compound is poised to contribute to the advancement of modern medicine.
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